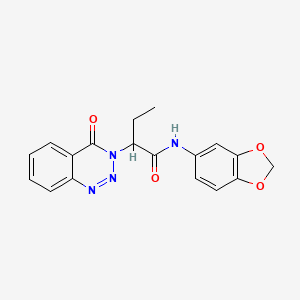

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Description

N-(1,3-Benzodioxol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic amide derivative featuring two distinct heterocyclic moieties: a 1,3-benzodioxole group and a 4-oxo-1,2,3-benzotriazine ring. The benzodioxole group is associated with enhanced metabolic stability and bioavailability in medicinal chemistry, while the benzotriazinone core is known for its electron-deficient aromatic system, which can participate in π-π stacking interactions and hydrogen bonding.

Properties

Molecular Formula |

C18H16N4O4 |

|---|---|

Molecular Weight |

352.3 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |

InChI |

InChI=1S/C18H16N4O4/c1-2-14(22-18(24)12-5-3-4-6-13(12)20-21-22)17(23)19-11-7-8-15-16(9-11)26-10-25-15/h3-9,14H,2,10H2,1H3,(H,19,23) |

InChI Key |

GXLCRFQFQCKNKP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)N3C(=O)C4=CC=CC=C4N=N3 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 356.35 g/mol. The compound features a benzodioxole moiety that is known for various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives containing benzodioxole and benzotriazine rings have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation | |

| MCF7 | 20 | Inhibition of cell cycle progression | |

| A549 | 10 | Suppression of NF-kB signaling pathway |

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Similar compounds have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro and in vivo. These effects are primarily mediated through the inhibition of NF-kB signaling pathways.

Case Study: In Vivo Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects in a mouse model induced by lipopolysaccharide (LPS), treatment with related compounds resulted in a significant reduction in the levels of inflammatory markers such as IL-1β and TNF-alpha without evident hepatotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds similar to this have been shown to inhibit enzymes involved in inflammatory pathways.

- Modulation of Cytokine Production : The suppression of pro-inflammatory cytokines indicates a direct effect on immune response modulation.

- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells highlights its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has shown promising results in anticancer research. It is part of a class of indole-based compounds that are known to exhibit activity against various cancer cell lines. For instance, studies have indicated that derivatives of this compound can inhibit the growth of prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cells. The mechanism involves targeting microtubules and disrupting their normal function during cell division .

Neuroprotective Effects

Research into neurodegenerative diseases has highlighted the potential of this compound as a multi-target-directed ligand (MTDL). It has been synthesized alongside other compounds to evaluate its efficacy against monoamine oxidase (MAO) and cholinesterase enzymes. These enzymes are critical in the pathophysiology of diseases such as Alzheimer's and Parkinson's. The compound's ability to inhibit these enzymes suggests it may help in managing symptoms associated with neurodegenerative disorders .

Biochemical Mechanisms

Mechanism of Action

The action of N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide primarily involves interference with cellular processes essential for cancer cell proliferation. It disrupts microtubule dynamics by binding to tubulin, leading to apoptosis in malignant cells. Additionally, its inhibitory effects on MAO and cholinesterase contribute to its neuroprotective properties by increasing the availability of neurotransmitters such as serotonin and acetylcholine .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide with structurally or functionally related compounds:

Structural and Functional Analysis

Benzotriazinone vs. Quinazolinone Analogs The target compound’s benzotriazinone group differs from the quinazolinone moiety in N-(2H-1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide . Benzotriazinones are more electron-deficient due to the additional nitrogen atom, which may enhance interactions with nucleophilic residues in enzymes. Quinazolinones, however, are widely studied in kinase inhibitors (e.g., gefitinib), suggesting divergent therapeutic potentials.

Amide vs. The amide group may confer better hydrolytic stability and lower environmental persistence, making it more suitable for pharmaceutical applications.

Role of the Benzodioxole Group The 1,3-benzodioxole moiety is shared with compounds like N-(2H-1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide .

Synthetic Accessibility

- The synthesis of similar amides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) involves coupling acyl chlorides with amines under mild conditions . The target compound’s yield and purity could be inferred to align with methods in , where yields for analogous amides ranged from 45–51% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.